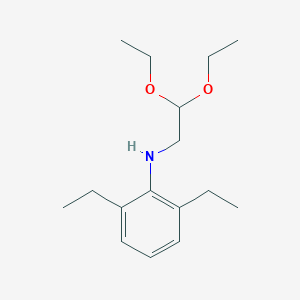

N-(2,2-Diethoxyethyl)-2,6-diethylaniline

Description

Contextualization of N-Alkylated Anilines in Organic Chemistry

N-alkylated anilines are a fundamental class of compounds in organic chemistry, serving as key precursors in the manufacturing of a wide array of commercial products, including dyes, polymers, pharmaceuticals, and agrochemicals. nih.govchemicalbook.com The process of N-alkylation, which involves attaching an alkyl group to the nitrogen atom of an aniline (B41778) molecule, is a vital transformation in organic synthesis. chemicalbook.com

The synthesis of N-alkylated anilines, however, presents challenges, primarily in controlling the selectivity of the reaction. A major issue is preventing over-alkylation, which can lead to mixtures of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. nih.govchemicalbook.com To address this, various synthetic methods have been developed, ranging from traditional reactions with alkyl halides to more advanced catalytic systems. nih.gov Modern approaches focus on improving efficiency, selectivity, and environmental sustainability. For example, reductive amination using aldehydes with a catalyst like Palladium on carbon (Pd/C) offers a mild and selective method for producing N-alkylated anilines. chemicalbook.comjocpr.com Other innovative techniques include iron-promoted C-H amination and the use of ionic liquids as reaction media to minimize byproducts. nih.govacs.org

| Method | Description | Alkylating Agent | Key Features |

| Reductive Amination | A two-step process (in one pot) where an amine reacts with a carbonyl compound to form an imine, which is then reduced to an amine. | Aldehydes or Ketones | High selectivity, mild conditions, environmentally benign alternatives available. chemicalbook.comjocpr.com |

| Reaction with Alkyl Halides | A direct nucleophilic substitution where the aniline nitrogen attacks the alkyl halide. | Alkyl Halides | A traditional method that often suffers from over-alkylation, leading to mixtures of products. nih.gov |

| Iron-Promoted C-H Amination | A modern method that uses a benign iron salt to directly aminate aromatic C-H bonds under mild conditions. | Electrophilic Aminating Reagents | High functional group tolerance; can be performed under air without specialized equipment. acs.org |

| Ionic Liquid Media | Using ionic liquids as solvents can help control selectivity and minimize the formation of over-alkylation byproducts. | Alkyl Halides or Tosylates | "Green" alternative to volatile organic solvents; can improve yield and selectivity. nih.gov |

Significance of the N-(2,2-Diethoxyethyl) Moiety in Advanced Organic Synthesis

The N-(2,2-diethoxyethyl) portion of the molecule is of particular synthetic importance. This functional group is a diethyl acetal (B89532), which serves as a protecting group for an aldehyde. wikipedia.orgchemistrysteps.com In multi-step synthesis, it is often necessary to perform chemical reactions on one part of a molecule while preventing another, more reactive part from participating. Aldehydes are highly reactive towards many reagents, including nucleophiles and bases. libretexts.orglibretexts.org

By converting the aldehyde to an acetal, its reactivity is masked. Acetals are stable in neutral to strongly basic or nucleophilic conditions, which allows chemists to carry out reactions such as Grignard additions or reductions on other parts of the molecule without affecting the carbonyl group. wikipedia.orglibretexts.orglibretexts.org The N-(2,2-diethoxyethyl) moiety effectively introduces a "masked" aldehyde onto the aniline nitrogen. This protecting group can be readily removed later in the synthetic sequence through hydrolysis with aqueous acid, regenerating the original aldehyde for further transformations. wikipedia.orgmasterorganicchemistry.com This strategy of protection and deprotection is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with precision. wikipedia.org

Research Landscape and Objectives Pertaining to N-(2,2-Diethoxyethyl)-2,6-diethylaniline

The research landscape for this compound is centered on its utility as a synthetic intermediate rather than on the study of the compound itself. Its molecular structure combines two key features that define its research objectives: the 2,6-diethylaniline (B152787) core and the protected aldehyde side chain.

The parent compound, 2,6-diethylaniline, is a well-established precursor for several widely used herbicides, such as alachlor (B1666766) and butachlor. nih.gov A Korean patent describes a similar compound, N-(2-propoxyethyl)-2',6'-diethylaniline, as a valuable intermediate for producing N-substituted chloroacetanilides, the chemical class to which many herbicides belong. google.com

Therefore, the primary research objective pertaining to this compound is its application as a specialized building block in the synthesis of new, potentially patentable agrochemicals. The synthetic strategy involves utilizing the aniline nitrogen for an initial reaction, followed by deprotection of the acetal to reveal the aldehyde. This aldehyde can then undergo a variety of reactions (e.g., condensation, oxidation, reduction, or addition reactions) to build more complex molecular structures. This stepwise approach allows for the systematic modification and elaboration of the molecule to create novel compounds for screening as potential herbicides, pesticides, or even pharmaceuticals.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C16H27NO2 |

| Molecular Weight | 265.40 g/mol |

| Synonyms | 2,6-Diethyl-N-(2,2-diethoxyethyl)benzenamine |

| Parent Compound | 2,6-Diethylaniline nih.gov |

Structure

3D Structure

Properties

CAS No. |

60710-55-6 |

|---|---|

Molecular Formula |

C16H27NO2 |

Molecular Weight |

265.39 g/mol |

IUPAC Name |

N-(2,2-diethoxyethyl)-2,6-diethylaniline |

InChI |

InChI=1S/C16H27NO2/c1-5-13-10-9-11-14(6-2)16(13)17-12-15(18-7-3)19-8-4/h9-11,15,17H,5-8,12H2,1-4H3 |

InChI Key |

CYILTSZOGFCYAI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NCC(OCC)OCC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of N 2,2 Diethoxyethyl 2,6 Diethylaniline

Reactions at the Anilino Nitrogen Center

The nitrogen atom of the 2,6-diethylaniline (B152787) moiety is a primary site for chemical modification, influenced significantly by the steric hindrance imposed by the ortho-diethyl groups.

Investigation of N-Alkylation and Dialkylation Selectivity

The N-alkylation of aniline (B41778) derivatives is a fundamental transformation in organic synthesis, yet achieving high selectivity for mono- versus di-alkylation products presents a significant challenge. jocpr.com For N-(2,2-Diethoxyethyl)-2,6-diethylaniline, which is a secondary amine, further alkylation leads to a tertiary amine. The steric hindrance provided by the two ethyl groups on the aromatic ring plays a crucial role in modulating the reactivity of the nitrogen center.

Generally, in the alkylation of anilines, controlling the reaction conditions is paramount to favor the desired product. Factors such as the nature of the alkylating agent, the solvent, temperature, and the catalyst can influence the outcome. psu.eduresearchgate.net For sterically hindered anilines like the 2,6-diethyl derivative, the rate of the second alkylation is often significantly reduced compared to the first, which can be exploited to achieve selective mono-alkylation. taylorandfrancis.com However, forcing conditions can lead to the formation of the N,N-dialkylated product. For instance, reacting this compound with an alkyl halide can yield the corresponding tertiary amine, though this may require more stringent conditions than the alkylation of a less hindered secondary amine.

Reductive amination of aldehydes and ketones is another key method for N-alkylation. jocpr.com This process avoids the formation of quaternary ammonium (B1175870) salts and can offer good selectivity. Research on the reductive N-alkylation of 2,6-diethylaniline has demonstrated that using aldehydes in the presence of a catalyst like Palladium on carbon (Pd/C) can yield secondary and tertiary amines efficiently. jocpr.com Applying this methodology to this compound would involve its reaction with an aldehyde and a reducing agent to yield the N,N-disubstituted product.

Formation of Amide Derivatives from N-Alkylated Anilines

The synthesis of amides is a cornerstone of pharmaceutical and chemical industries. researchgate.net N-alkylated anilines, such as derivatives of this compound, can be converted to amides through acylation reactions. These reactions typically involve treating the N-alkylated aniline with an acylating agent like an acid chloride, anhydride, or ester. youtube.com The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the aniline attacks the carbonyl carbon of the acylating agent.

Various catalytic systems have been developed to facilitate this transformation, including copper-catalyzed methods for the amidation of hydrocarbons using simple amides. organic-chemistry.org While direct acylation is common, alternative methods such as the palladium-catalyzed tandem carbonylation/N-dealkylation/carbonylation of tertiary anilines have also been developed to synthesize specific amide structures. researchgate.net The choice of method depends on the desired amide product and the functional group tolerance of the starting materials.

Oxidative Transformations and Metabolic Activation Pathways of the Aniline Moiety

The aniline ring is susceptible to oxidative transformations, which are of particular interest in the context of metabolic activation. For 2,6-diethylaniline, the parent aniline of the compound , metabolic studies have identified specific oxidative pathways. chemicalbook.com Incubation with rat liver microsomes fortified with NADPH leads to the formation of 4-amino-3,5-diethylphenol as the major oxidation product. chemicalbook.com This indicates that aromatic hydroxylation is a key metabolic step.

This phenolic metabolite can undergo further oxidation to form 3,5-diethylbenzoquinone-4-imine, a reactive species. chemicalbook.com Such quinone-imine intermediates are often implicated in the mechanisms of toxicity for aromatic amines, as they can act as electrophiles and react with cellular macromolecules. While these studies were conducted on 2,6-diethylaniline, it is plausible that the N-(2,2-Diethoxyethyl) substituent would not fundamentally alter this ring-based oxidative pathway, although it may influence the rate and regioselectivity of the enzymatic reactions. Other potential metabolic reactions include demethylation and glucuronidation, which serve to increase water solubility and facilitate excretion. mdpi.com

Reactivity of the Diethoxyethyl Acetal (B89532) Group

The diethoxyethyl group contains an acetal functionality, which has a distinct chemical reactivity profile compared to the aniline portion of the molecule.

Hydrolytic Stability and Derivatization of the Acetal Functionality

Acetals are generally stable under neutral and basic conditions, making them excellent protecting groups for carbonyl compounds. organic-chemistry.org The diethoxyethyl group in this compound is therefore resistant to many nucleophiles and bases. However, this stability is lost under acidic conditions.

In the presence of aqueous acid, the acetal undergoes hydrolysis to regenerate the parent carbonyl compound, which in this case is an aldehyde, and two equivalents of ethanol. organic-chemistry.org This transformation is a reversible equilibrium-controlled process. The deprotection is often carried out using acid catalysis in the presence of water. This reactivity allows for the selective unmasking of the aldehyde functionality when desired, which can then participate in subsequent chemical reactions such as oxidation, reduction, or condensation.

Participation in Complex Chemical Structures (e.g., Organoboron Chemistry)

The diethoxyethyl group can be involved in the formation of more complex molecular architectures. A notable example is its participation in organoboron chemistry. Research has shown that related compounds containing N,N'-bis(2,2-diethoxyethyl) ligands can react with phenylboronic acid. researchgate.netresearchgate.net

These reactions can lead to the formation of intricate bicyclic structures. For example, the reaction of N,N′-1,2-ethanediylidenebis(2,2-diethoxyethanamine)-N,N′-dioxide with phenylboronic acid yields a complex molecule described as 1,4-bis(2,2-diethoxyethyl)-6,8-diphenyl-5,7,9-trioxa-4-aza-1-azonia-8-bora-6-boratabicyclo[4.3.0]nonane. researchgate.netresearchgate.net This structure features a transannular N—B bond, demonstrating that the nitrogen and the diethoxyethyl group can cooperate to form stable complexes with boron, highlighting a sophisticated application of this functional group in coordination and structural chemistry. researchgate.netresearchgate.net

Aromatic Ring Functionalization and Substituent Effects

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic and steric nature of its substituents: the N-(2,2-diethoxyethyl) group and the two ethyl groups. In electrophilic aromatic substitution (EAS) reactions, these substituents collectively determine the rate of reaction and the regiochemical outcome of the substitution.

The amino group, even when substituted, is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. libretexts.orgfiveable.mewikipedia.org This electron donation stabilizes the positively charged intermediate (the arenium ion) formed during the reaction, particularly when the electrophile attacks the ortho or para positions. lumenlearning.comyoutube.com

However, the presence of two ethyl groups at the ortho positions (positions 2 and 6) relative to the amino group introduces significant steric hindrance. This steric bulk can impede the approach of an electrophile to the ortho positions, potentially favoring substitution at the less hindered para position (position 4). The ethyl groups themselves are weakly activating and also ortho, para-directing through an inductive effect. libretexts.org The cumulative effect of the N-alkylamino group and the two ethyl groups renders the aromatic ring highly nucleophilic, though the substitution pattern is a subject of nuanced control by both electronic and steric factors.

Regioselectivity and Orientation in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) on Related Aniline Systems

Direct experimental data on the electrophilic aromatic substitution of this compound is not extensively available in the reviewed literature. However, studies on the closely related compound, 2,6-diethylaniline, provide critical insights into the expected regioselectivity of reactions such as nitration and halogenation. The orientation of substitution on the 2,6-diethylaniline ring is highly dependent on the reaction conditions, particularly the acidity of the medium. cdnsciencepub.com

Nitration:

The nitration of 2,6-diethylaniline demonstrates a marked dependence on the reaction medium, which influences the nature of the directing group. cdnsciencepub.com In a non-protonating medium, the amino group remains as a strongly activating -NH2 group (or -NHR in the case of the title compound), directing the incoming electrophile to the para position. Conversely, in a strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH3+ or -NH2R+). This protonated form is a deactivating group and a meta-director due to its strong electron-withdrawing inductive effect.

Research on 2,6-diethylaniline has shown that nitration in the presence of nitrous acid, which helps to avoid high acidity, results in a high yield of the 4-nitro derivative. cdnsciencepub.com However, when nitration is carried out in concentrated sulfuric acid, the 3-nitro derivative is the major product. cdnsciencepub.com This shift in regioselectivity is a direct consequence of the protonation of the amino group.

Table 1: Regioselectivity of Nitration of 2,6-Diethylaniline under Different Conditions cdnsciencepub.com

| Reagents | Product | Position of Substitution |

|---|---|---|

| Nitrating agent in the presence of nitrous acid | 4-Nitro-2,6-diethylaniline | para |

For this compound, a similar trend is expected. The bulky N-substituent would further sterically hinder the ortho positions, making para-substitution even more favorable under non-acidic conditions. In strongly acidic media, protonation of the nitrogen atom would lead to the formation of the corresponding anilinium ion, directing the incoming nitro group to the meta position (position 3).

Halogenation:

The halogenation of substituted anilines is also subject to directing effects and steric hindrance. Studies on the bromination of the acetamide (B32628) derivative of 2,6-diethylaniline (N-acetyl-2,6-diethylaniline) have shown that the choice of solvent and reaction conditions can dictate the position of bromination. cdnsciencepub.com

In less polar solvents like acetic acid or chloroform, bromination tends to occur at the para position (position 4). cdnsciencepub.com In contrast, when the reaction is performed in sulfuric acid, the meta position (position 3) is favored. cdnsciencepub.com This suggests that, similar to nitration, the state of the amino group (or its derivative) plays a crucial role in determining the regiochemical outcome.

Table 2: Regioselectivity of Bromination of N-acetyl-2,6-diethylaniline cdnsciencepub.com

| Reagents/Solvent | Product | Position of Substitution |

|---|---|---|

| Bromine in acetic acid or chloroform | 4-Bromo-2,6-diethylacetanilide | para |

Based on these findings for a closely related system, the halogenation of this compound would likely yield the 4-halo derivative under neutral or weakly acidic conditions. The significant steric hindrance from both the two ortho-ethyl groups and the bulky N-(2,2-diethoxyethyl) group would strongly disfavor substitution at the ortho positions. Under strongly acidic conditions, meta-halogenation would be the anticipated outcome.

Advanced Analytical Characterization Methodologies for N 2,2 Diethoxyethyl 2,6 Diethylaniline

Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the molecular structure and bonding within N-(2,2-Diethoxyethyl)-2,6-diethylaniline. Each technique offers unique insights, and together they provide a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of this compound. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom. The expected chemical shifts for this compound are based on the analysis of its constituent parts: the 2,6-diethylaniline (B152787) moiety and the N-(2,2-diethoxyethyl) side chain. The secondary amine proton (N-H) would appear as a broad singlet. The aromatic protons of the substituted ring are expected to appear in the range of 6.9-7.1 ppm. The acetal (B89532) proton (-CH(OEt)₂) is highly deshielded and would likely appear as a triplet around 4.5-5.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. Ortho-substitution on the aniline (B41778) ring significantly influences the chemical shifts of the aromatic carbons. mdpi.com The carbons of the diethoxyethyl group, particularly the acetal carbon, would have characteristic shifts in the aliphatic region.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Ar-H (meta) | ~7.0 | d (doublet) | ~126-128 |

| Ar-H (para) | ~6.9 | t (triplet) | ~124-126 |

| Ar-C (ipso, C-N) | - | - | ~145-147 |

| Ar-C (ortho, C-Et) | - | - | ~130-132 |

| N-H | ~3.5-4.5 | br s (broad singlet) | - |

| N-CH₂-CH(OEt)₂ | ~3.3 | t (triplet) | ~45-50 |

| N-CH₂-CH(OEt)₂ | ~4.6 | t (triplet) | ~100-103 |

| O-CH₂-CH₃ | ~3.6 | q (quartet) | ~60-63 |

| O-CH₂-CH₃ | ~1.2 | t (triplet) | ~15 |

| Ar-CH₂-CH₃ | ~2.6 | q (quartet) | ~24-26 |

| Ar-CH₂-CH₃ | ~1.3 | t (triplet) | ~13-15 |

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

MS and HRMS: The nominal molecular weight of this compound (C₁₆H₂₇NO₂) is 265.4 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition and molecular formula.

Fragmentation Analysis: The electron ionization (EI) mass spectrum is expected to show characteristic fragmentation patterns for aromatic amines and acetals. libretexts.org Alpha-cleavage, the breaking of a bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for amines. libretexts.orgmiamioh.edu Key predicted fragmentation pathways for this compound include:

Loss of an ethoxy group: A prominent peak corresponding to the [M - 45]⁺ ion (m/z 220) from the loss of an ethoxy radical (•OCH₂CH₃).

Acetal cleavage: Formation of the diethoxymethyl cation [CH(OEt)₂]⁺ at m/z 103.

Benzylic cleavage: Loss of a methyl radical from one of the ethyl groups on the ring, resulting in an [M - 15]⁺ ion (m/z 250).

Side-chain cleavage: Cleavage of the N-C bond can lead to the formation of the 2,6-diethylaniline radical cation at m/z 148.

| m/z (Mass/Charge Ratio) | Predicted Fragment Ion | Fragmentation Pathway |

| 265 | [C₁₆H₂₇NO₂]⁺ | Molecular Ion (M⁺) |

| 250 | [M - CH₃]⁺ | Loss of a methyl radical from a ring ethyl group |

| 220 | [M - •OCH₂CH₃]⁺ | Loss of an ethoxy radical from the side chain |

| 148 | [C₁₀H₁₄N]⁺ | Cleavage of the N-CH₂ bond, forming the 2,6-diethylaniline fragment |

| 103 | [CH(OCH₂CH₃)₂]⁺ | Cleavage of the N-CH₂ bond, forming the diethoxymethyl cation |

Infrared (IR) and Near-Infrared (NIR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. vscht.cz

IR Spectroscopy: The IR spectrum of this compound would display several key absorption bands. The presence of a secondary amine is confirmed by a characteristic N-H stretching vibration. The acetal functional group is identified by strong C-O stretching bands.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy measures the overtone and combination bands of fundamental vibrations found in the mid-IR region. Studies on related compounds like N,N-diethylaniline show that NIR can be used to analyze C-H and N-H vibrations, providing complementary structural information. nih.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Secondary Amine |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2980 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~1590 | N-H Bend | Secondary Amine |

| 1050-1150 | C-O Stretch | Acetal/Ether |

| ~1330 | C-N Stretch | Aromatic Amine |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for fingerprinting the aromatic and alkyl skeletal structures of this compound. A Raman spectrum for the related compound 2,6-diethylaniline is available in spectral databases. spectrabase.com Strong signals are expected for the aromatic ring C=C stretching vibrations and the C-H stretching modes. The resulting spectrum provides a unique vibrational fingerprint that can be used for identification and quality control.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for monitoring the progress of its synthesis.

Gas Chromatography (GC) for Purity Determination and Reaction Monitoring

Gas chromatography (GC) is a robust and widely used technique for assessing the purity of volatile and thermally stable compounds like this compound. epa.gov

Purity Determination: When coupled with a Flame Ionization Detector (FID), GC can be used to determine the purity of a sample. The principle of purity assessment by GC-FID is based on the area percent method, where the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. A high-purity sample would show a single, dominant peak.

Reaction Monitoring: GC is an invaluable tool for monitoring the progress of the synthesis of this compound. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by GC, chemists can track the consumption of starting materials (e.g., 2,6-diethylaniline) and the formation of the desired product. This data allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts.

| Parameter | Typical Condition |

| Instrument | Gas Chromatograph |

| Column | Capillary column (e.g., HP-5, DB-1, 30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) epa.gov |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | e.g., Start at 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the separation and quantification of this compound from reaction mixtures and for purity assessment. Given its structural similarity to other N-substituted aniline derivatives, reverse-phase HPLC (RP-HPLC) is a particularly effective method.

In a typical RP-HPLC setup for analogous compounds like 2,6-diethylaniline, a non-polar stationary phase, such as a C18 column, is employed. nih.gov The separation is achieved by using a polar mobile phase, which generally consists of a mixture of acetonitrile (B52724) and water. nih.govsielc.com The addition of an acid, like phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution by protonating the aniline nitrogen, thereby reducing tailing. sielc.com For applications requiring compatibility with mass spectrometry (MS), formic acid is the preferred modifier. sielc.comsielc.com

Detection is commonly performed using a UV detector, as the aromatic ring of the aniline derivative provides strong chromophoric activity. nih.gov The selection of the detection wavelength is optimized to achieve maximum sensitivity for the analyte. For instance, in the analysis of the related metabolite 2,6-diethylaniline, a UV detector set to 210 nm has been effectively used. nih.gov The method's scalability allows it to be adapted for preparative separation to isolate impurities. sielc.comsielc.com

Interactive Table: Representative HPLC Conditions for Related Aniline Compounds

| Parameter | Condition | Compound Analyzed |

|---|---|---|

| Column Type | Reverse-Phase C18 | Alachlor (B1666766) and 2,6-diethylaniline nih.gov |

| Mobile Phase | Acetonitrile/Water (1:1) with 0.1 M phosphate (B84403) buffer (pH 7.0) | Alachlor and 2,6-diethylaniline nih.gov |

| Flow Rate | 1.0 mL/min (Typical) | General Anilines |

| Detection | UV at 210 nm | Alachlor and 2,6-diethylaniline nih.gov |

| Column Type | Newcrom R1 | 4-((4-Aminophenyl)methyl)-2,6-diethylaniline sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | 4-((4-Aminophenyl)methyl)-2,6-diethylaniline sielc.com |

Column Chromatography for Purification Strategies

Column chromatography is an indispensable technique for the purification of this compound on a laboratory or larger scale. This method is typically employed post-synthesis to isolate the target compound from unreacted starting materials, by-products, and other impurities.

For N-alkylated derivatives of 2,6-diethylaniline, normal-phase column chromatography using silica (B1680970) gel as the stationary phase has proven to be a robust purification strategy. jocpr.com Silica gel, a polar adsorbent, effectively separates compounds based on their polarity. The choice of the mobile phase, or eluent, is critical for achieving successful separation. A solvent system of ethyl acetate (B1210297) and cyclohexane (B81311) is commonly used for the purification of related N-ethyl-2,6-diethylaniline derivatives. jocpr.com

The process involves dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto the top of the silica gel column. The eluent is then passed through the column, and the separated components are collected in fractions. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. jocpr.com By adjusting the ratio of ethyl acetate to cyclohexane, the polarity of the mobile phase can be fine-tuned to optimize the separation of the desired aniline derivative from more polar or less polar impurities.

Interactive Table: Typical Column Chromatography Parameters for Purifying Related Aniline Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel 60 | Purification of N-alkylated 2,6-diethylaniline derivatives jocpr.com |

| Mobile Phase/Eluent | Ethyl Acetate/Cyclohexane | Elution and separation of the target compound from impurities jocpr.com |

| Monitoring Method | Thin-Layer Chromatography (TLC) | Tracking the separation and identifying product-containing fractions jocpr.com |

Theoretical and Computational Investigations of N 2,2 Diethoxyethyl 2,6 Diethylaniline

Quantum Chemical Studies (e.g., Density Functional Theory) on Molecular Structure and Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of organic compounds. nih.govmdpi.com These calculations can predict geometric parameters, such as bond lengths and angles, as well as electronic properties that govern a molecule's behavior.

For N-(2,2-Diethoxyethyl)-2,6-diethylaniline, the geometry is largely influenced by the steric hindrance imposed by the two ethyl groups at the 2 and 6 positions of the aniline (B41778) ring. This steric crowding forces the amine group to be non-planar with respect to the benzene (B151609) ring. researchgate.net Ab initio calculations on substituted anilines have shown that the amino group lies at an angle to the plane of the benzene ring, a phenomenon known as pyramidalization. researchgate.netresearchgate.net Electron-donating groups, such as the alkyl groups present in this compound, tend to increase this out-of-plane angle. researchgate.net

The electronic properties are dictated by the interplay of the electron-donating diethylaniline moiety and the N-substituted diethoxyethyl group. The nitrogen lone pair participates in conjugation with the aromatic π-system, which is a key feature of anilines. However, the steric hindrance from the ortho-ethyl groups can reduce the extent of this conjugation by twisting the C-N bond.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the electronic characteristics and reactivity of a molecule. nih.gov The energy of the HOMO is related to the ionization potential and indicates the ability of the molecule to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. researcher.life For substituted anilines, electron-donating groups increase the HOMO energy, making the molecule more susceptible to electrophilic attack. acs.orgumn.edu The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. nih.gov

Table 1: Predicted Electronic Properties of Substituted Anilines based on DFT Calculations

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Aniline | -5.68 | 0.65 | 6.33 |

| 2,6-Dimethylaniline | -5.42 | 0.78 | 6.20 |

| N-Ethylaniline | -5.51 | 0.72 | 6.23 |

Molecular Modeling and Simulation Approaches for Conformational Analysis and Intermolecular Interactions

The N-(2,2-diethoxyethyl) side chain of the target molecule introduces significant conformational flexibility. Molecular modeling and simulation techniques, such as molecular mechanics and molecular dynamics, are employed to explore the potential energy surface and identify stable conformers. The rotation around the C-N, C-C, and C-O bonds of the side chain leads to a multitude of possible spatial arrangements.

The conformational landscape of the diethoxyethyl group is crucial in determining how the molecule interacts with its environment. The relative orientation of the ethoxy groups can influence the molecule's polarity and its ability to form intermolecular interactions. These interactions, which include van der Waals forces and potential hydrogen bonding (if interacting with protic solvents or other molecules with hydrogen bond donors/acceptors), are fundamental to the physical properties and chemical behavior of the compound. researchgate.net

While specific studies on this compound are lacking, conformational analyses of similar flexible molecules demonstrate that multiple low-energy conformers can coexist in equilibrium. researchgate.net The presence of bulky ethyl groups on the aniline ring will sterically influence the preferred conformations of the N-alkyl side chain, likely favoring more extended arrangements to minimize steric clash.

Computational Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. mdpi.comrsc.org For this compound, several aspects of its reactivity can be computationally explored.

The distribution of electron density, often visualized using Molecular Electrostatic Potential (MEP) maps, can identify nucleophilic and electrophilic sites within the molecule. mdpi.com In aniline derivatives, the nitrogen atom and the aromatic ring are typically nucleophilic. The ortho and para positions of the aniline ring are activated towards electrophilic substitution due to the electron-donating nature of the amino group. However, in this specific molecule, the ortho positions are blocked by the ethyl groups, suggesting that electrophilic attack on the ring would likely occur at the para position.

Computational studies on substituted anilines have shown that electronic descriptors, such as partial atomic charges, can be correlated with their metabolic fate, for instance, N-acetylation. tandfonline.com The calculated partial charge on the amine nitrogen is a key parameter in predicting such transformations. tandfonline.com Similarly, the susceptibility of different parts of the molecule to nucleophilic or electrophilic attack can be quantified using Fukui functions or by modeling reaction pathways. nih.govnih.gov

Reaction mechanisms can be investigated by calculating the potential energy surface for a given reaction. This involves locating transition states and intermediates to determine the activation energies and reaction enthalpies. rsc.org For instance, the mechanism of oxidation or other transformations of the aniline moiety could be computationally modeled to predict the most likely products and reaction pathways.

Applications and Research Utility of N 2,2 Diethoxyethyl 2,6 Diethylaniline As a Chemical Intermediate

Role in the Synthesis of Diverse Organic Compounds

The utility of N-(2,2-Diethoxyethyl)-2,6-diethylaniline stems from its precursor, 2,6-diethylaniline (B152787), which is a key building block in the chemical industry. The amine group (-NH2) attached to the benzene (B151609) ring makes it reactive, particularly in nucleophilic addition and electrophilic aromatic substitution reactions. nbinno.com The two ethyl groups in the ortho positions create significant steric hindrance, which can influence reaction rates and regioselectivity, thereby guiding syntheses toward specific, desired products. nbinno.com This foundational reactivity is carried into this compound, making it a valuable intermediate.

Precursor for N-Substituted Chloroacetanilides

A primary application of this compound is its role as a direct synthetic intermediate in the manufacturing of N-substituted chloroacetanilides. google.com These chloroacetanilides are a major class of herbicides. The synthesis involves the reaction of this compound with chloroacetyl chloride. The resulting N-chloroacetyl derivative is a key structure found in several widely used agrochemicals. The presence of the diethoxyethyl group and the diethyl-substituted aniline (B41778) ring in the final molecule is crucial for its herbicidal activity and selectivity.

Intermediate in the Production of Agrochemicals and Pharmaceuticals

The broader family of 2,6-diethylaniline derivatives, including this compound, serves as crucial intermediates for a variety of products in the agrochemical and pharmaceutical sectors. jocpr.com In the agrochemical field, 2,6-diethylaniline is a precursor for chloroacetanilide herbicides such as alachlor (B1666766), butachlor, and metolachlor. chemicalbook.comnbinno.com The lipophilicity imparted by the ethyl groups on the aniline ring can enhance a herbicide's ability to penetrate the waxy cuticle of plant leaves, improving its efficacy. nbinno.com

N-alkylation of aniline derivatives is a fundamental reaction in the preparation of dyes, agrochemicals, and pharmaceuticals. jocpr.com The N,N-dialkylated products derived from these anilines are particularly useful as key raw materials. jocpr.com The synthesis of this compound itself is a step toward creating more complex, value-added molecules for these industries. google.com

Development of Specialized Derivatives with Modified Functional Groups

Researchers have explored various methods to modify this compound and its parent compound, 2,6-diethylaniline, to create derivatives with tailored properties for specific applications.

Synthesis and Characterization of N,N-Dialkylated Products

The secondary amine of this compound allows for further N-alkylation to produce tertiary amines, also known as N,N-dialkylated products. jocpr.com A common method for this transformation is reductive amination, which involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent. jocpr.com For instance, an efficient and environmentally benign process utilizes a Palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor to react N-alkylated anilines with various aldehydes, yielding tertiary amines. jocpr.com

One potential side reaction in the synthesis of N-alkoxyethyl anilines is the formation of N,N-bis(alkoxyethyl) derivatives. google.com For example, in the synthesis of N-(2-propoxyethyl)-2′,6′-diethylaniline, the formation of N,N-bis(2-propoxyethyl)-2′,6′-diethylaniline is an undesirable by-product. google.com This highlights the challenge and importance of controlling selectivity in these alkylation reactions to favor the desired mono- or di-alkylated product. google.comjocpr.com

Table 1: Examples of N-Alkylation Reactions on Diethylaniline Scaffolds

| Starting Material | Reagent | Product Type | Significance |

|---|---|---|---|

| 2,6-diethylaniline | Acetaldehyde (B116499) | N-ethyl-2,6-diethyl aniline (Secondary Amine) | Key intermediate jocpr.com |

| N-ethyl-2,6-diethyl aniline | 2-propoxyacetaldehyde | N,2,6-triethyl-N-(2-propoxyethyl)benzamine (Tertiary Amine) | Useful intermediate for pharmaceuticals/agrochemicals jocpr.com |

Functionalization of the Aromatic Ring and Side Chains for Tailored Properties

The aromatic ring of this compound is susceptible to electrophilic substitution, allowing for the introduction of various functional groups to modify its electronic and steric properties. nbinno.com However, the steric hindrance from the two ortho-ethyl groups can significantly direct the position of incoming substituents. nbinno.comtaylorandfrancis.com For example, studies on the bromination of N,N-diethylaniline show that steric hindrance from the ethyl groups can prevent substitution at the ortho positions, favoring para-substitution. taylorandfrancis.com This regioselectivity is a powerful tool for creating specifically functionalized derivatives.

Functionalization of planar aromatic rings is a straightforward and economical approach to developing new molecules with desired characteristics. rsc.org By adding groups such as nitro (-NO2) or chloro (-Cl) to the aromatic ring of aniline derivatives, researchers can fine-tune properties like reactivity and biological activity. nih.gov This principle allows for the creation of a diverse library of compounds from the this compound scaffold for various research and industrial applications.

Participation in Complex Reaction Systems and Novel Chemical Architectures

The structural features of this compound and its precursors make them valuable participants in the construction of more complex molecules and novel chemical frameworks. The parent compound, 2,6-diethylaniline, is used as a building block for sterically demanding structures, such as ligands for catalysis and curing agents for resins. nih.gov

For instance, 2,6-diethylaniline can be reacted with paraformaldehyde in the presence of hydrochloric acid to synthesize 4,4′-methylenebis(2,6-diethylaniline). nih.gov This reaction creates a larger, bridged molecule with two aniline units, which is of significant interest as a curing agent for epoxy resins and polyurethanes. nih.gov The introduction of substituents onto the aromatic rings of this larger structure further modifies its properties. nih.gov The ability of the aniline nitrogen and the aromatic ring to participate in various C-N and C-C bond-forming reactions makes these compounds versatile building blocks for creating new materials and complex organic architectures. rsc.orgsigmaaldrich.com

Future Research Directions and Emerging Perspectives for N 2,2 Diethoxyethyl 2,6 Diethylaniline

Advancements in Green Chemistry Approaches for its Synthesis

The synthesis of N-alkylated aniline (B41778) derivatives has traditionally involved methods that are not always environmentally benign. jocpr.com Future research will undoubtedly focus on the development of greener synthetic routes for N-(2,2-Diethoxyethyl)-2,6-diethylaniline. An emerging area of interest is the use of deep eutectic solvents (DESs) as both catalysts and reaction media. nih.gov These solvents, which are mixtures of hydrogen bond donors and acceptors, offer advantages such as low cost, low toxicity, and recyclability. nih.gov Research into the application of DESs, such as a choline (B1196258) chloride-zinc chloride mixture, for the synthesis of this compound from 2,6-diethylaniline (B152787) and a suitable diethoxyethylating agent could lead to a more sustainable manufacturing process. nih.gov

Another promising green chemistry approach is the utilization of one-pot reductive amination processes in aqueous alcoholic solvents. jocpr.comresearchgate.net This method, which can be carried out at room temperature, presents a facile and economical alternative to traditional methods. jocpr.comresearchgate.net Future studies could optimize this process for the specific synthesis of this compound, focusing on maximizing yield and minimizing waste.

| Green Synthesis Approach | Potential Advantages | Key Research Focus |

| Deep Eutectic Solvents (DESs) | Low toxicity, recyclability, potential for catalyst and solvent in one. nih.gov | Screening of different DES compositions for optimal reactivity and yield. |

| Aqueous Reductive Amination | Use of environmentally benign solvents, mild reaction conditions. jocpr.comresearchgate.net | Optimization of catalyst and reaction parameters for selectivity. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. researchgate.net | Development of specific microwave protocols for the target molecule. |

Development of Novel Catalytic Systems for Enhanced Selectivity and Yield

The selective synthesis of this compound requires precise control over the reaction conditions, with the catalyst playing a pivotal role. While palladium on carbon (Pd/C) has been shown to be an effective catalyst for N-alkylation of 2,6-diethylaniline derivatives, the exploration of novel catalytic systems remains a key research area. jocpr.com Future investigations could focus on the development of catalysts that offer higher selectivity and yield, particularly in preventing the formation of undesired by-products.

The use of metal halide catalysts, such as iron(II) chloride, iron(III) chloride, copper(I) chloride, copper(II) chloride, or cobalt(II) chloride, has been reported for the synthesis of related N-(2-propoxyethyl)-2',6'-diethylaniline. google.com A systematic study of these and other transition metal catalysts for the synthesis of this compound could uncover more efficient and cost-effective options. Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, aligns with the principles of green chemistry and is a critical direction for future research. The use of attapulgite (B1143926) clay impregnated with iron oxide and tin oxide as a promoter has shown success in the vapor-phase alkylation of aniline, suggesting that similar supported catalysts could be designed for the target compound. researchgate.net

| Catalyst Type | Potential Advantages | Future Research Direction |

| Noble Metal Catalysts (e.g., Pd, Pt, Ru, Au) | High activity and selectivity. jocpr.comresearchgate.net | Development of catalysts with lower metal loading and enhanced stability. |

| Transition Metal Halides (e.g., FeCl₂, CuCl) | Cost-effective and readily available. google.com | Optimization of reaction conditions to maximize selectivity for mono-alkylation. |

| Heterogeneous Supported Catalysts | Ease of separation and reusability. researchgate.net | Design of novel support materials and active metal combinations. |

Integration of Advanced Computational Design with Experimental Synthesis

The integration of computational chemistry with experimental synthesis offers a powerful tool for accelerating the discovery and optimization of chemical processes. nih.govnih.gov Future research on this compound should leverage in silico design and modeling to predict reaction outcomes and guide experimental work. nih.govresearchgate.net

Structure-based design can be employed to model the interaction of reactants with different catalytic surfaces, helping to identify promising catalyst candidates. nih.gov Molecular docking and dynamics simulations can provide insights into the reaction mechanism at the atomic level, enabling the rational design of catalysts with improved activity and selectivity. nih.govnih.gov This computational-experimental synergy can significantly reduce the number of experiments required, saving time and resources. Furthermore, computational tools can be used to predict the physicochemical properties of this compound and its potential derivatives, aiding in the design of molecules with specific desired characteristics for various applications.

Exploration of Undiscovered Chemical Transformations and Applications

While the primary applications of 2,6-diethylaniline derivatives are in the agrochemical and dye industries, the unique structure of this compound may open doors to new chemical transformations and applications. guidechem.comchemicalbook.com The presence of the diethoxyethyl group introduces a flexible and functionalizable side chain that could be exploited for the synthesis of novel compounds.

Future research could explore the use of this compound as a building block for the synthesis of sterically demanding ligands for catalysis or as a precursor for novel N-heterocyclic carbenes. researchgate.netnih.gov The reactivity of the acetal (B89532) group could be harnessed in various chemical transformations to create more complex molecular architectures. Additionally, its potential as a curing agent for resins or as a component in the synthesis of new polymers warrants investigation. nih.gov The exploration of its biological activity is another untapped area; its structural similarity to known bioactive molecules suggests that it could serve as a scaffold for the development of new pharmaceutical or agrochemical agents.

Q & A

Q. How can researchers detect and quantify N-(2,2-Diethoxyethyl)-2,6-diethylaniline in environmental or biological samples?

Methodological Answer: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are validated techniques for quantifying this compound. For biological matrices (e.g., serum, tissue), sample preparation involves liquid-liquid extraction or solid-phase extraction to isolate the analyte. Internal standards (e.g., deuterated analogs) improve precision. Detection limits depend on the matrix: GC with mass spectrometry (GC-MS) achieves sensitivities below 0.1 ppm in blood serum . For environmental samples, derivatization may enhance volatility prior to GC analysis. Calibration curves must account for matrix effects, and method validation should include spike-recovery tests .

Q. What is the role of 2,6-diethylaniline (DEA) as a metabolite in pesticide degradation?

Methodological Answer: DEA is a terminal metabolite of chloroacetamide herbicides like alachlor and butachlor. In biodegradation studies, DEA formation is monitored via GC-MS or LC-MS/MS after microbial incubation. For example, Paracoccus sp. strain GC-A6 degrades alachlor via N-dealkylation to DEA, followed by oxidation to N-(2,6-diethylphenyl)formamide . To confirm pathways, stable isotope labeling (e.g., C-alachlor) and metabolite trapping (e.g., using scavengers for reactive intermediates) are recommended .

Q. How is this compound synthesized, and what are critical reaction parameters?

Methodological Answer: A common synthesis route involves reductive amination: 2,6-diethylaniline reacts with 2,2-diethoxyacetaldehyde in methanol under NaBH reduction. Key parameters include temperature control (0–5°C during NaBH addition to prevent side reactions) and solvent purity. Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent). Yields >70% are achievable with stoichiometric excess of the aldehyde (1.2–1.5 equiv) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biodegradation pathways of DEA?

Methodological Answer: Discrepancies in pathways (e.g., DEA conversion to indole derivatives vs. formamide intermediates) may arise from microbial strain specificity or experimental conditions. To address this:

Q. What experimental design considerations are critical for assessing DEA’s environmental persistence and toxicity?

Methodological Answer:

- Persistence Studies: Use OECD 307/308 guidelines for soil/water half-life determination. Monitor DEA degradation under aerobic/anaerobic conditions with LC-MS/MS. Include abiotic controls (e.g., sterile soil) to distinguish microbial vs. chemical degradation .

- Toxicity Assays: Conduct Daphnia magna or Danio rerio (zebrafish) acute/chronic toxicity tests. For mechanistic insights, use transcriptomics (RNA-seq) to identify DEA-induced stress pathways (e.g., oxidative stress biomarkers like glutathione reductase) .

Q. How can researchers optimize the synthesis of this compound for high yield and scalability?

Methodological Answer:

- Catalyst Screening: Test alternatives to NaBH, such as NaBHCN or Pd/C-catalyzed hydrogenation, to improve selectivity.

- Solvent Optimization: Replace methanol with THF or DMF to enhance solubility of intermediates.

- Process Analytical Technology (PAT): Implement in situ FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

Q. What analytical challenges arise in distinguishing DEA from structural analogs in complex matrices?

Methodological Answer: Co-elution with isomers (e.g., 2,4-diethylaniline) is a common issue. Mitigation strategies include:

- Chromatographic Separation: Use UPLC with a phenyl-hexyl column (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile).

- High-Resolution MS: Employ Q-TOF or Orbitrap systems to differentiate ions by exact mass (e.g., DEA: m/z 164.1430 vs. 2,4-diethylaniline: m/z 164.1430 but distinct fragmentation patterns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

A representative scheme of reductive amination of 2,6-diethylaniline.

A representative scheme of reductive amination of 2,6-diethylaniline.